Potassium 2-{methyl[(2-phenylcyclopropyl)carbamoyl]amino}acetate
Description
Properties
IUPAC Name |
potassium;2-[methyl-[(2-phenylcyclopropyl)carbamoyl]amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3.K/c1-15(8-12(16)17)13(18)14-11-7-10(11)9-5-3-2-4-6-9;/h2-6,10-11H,7-8H2,1H3,(H,14,18)(H,16,17);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHFNYNOFZZBGI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)[O-])C(=O)NC1CC1C2=CC=CC=C2.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15KN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 2-{methyl[(2-phenylcyclopropyl)carbamoyl]amino}acetate typically involves the reaction of 2-phenylcyclopropylamine with methyl chloroacetate, followed by the addition of potassium hydroxide to form the potassium salt . The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control systems ensures consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Acid-Base Reactions and Salt Exchange
The potassium carboxylate group participates in reversible protonation/deprotonation and cation exchange reactions:
| Reaction Type | Reagents/Conditions | Products Formed |
|---|---|---|
| Protonation | HCl (aqueous), H₂SO₄ | Free carboxylic acid derivative |
| Cation exchange | NaCl, NH₄Cl | Sodium/ammonium salt analogs |
| Chelation | Ca²⁺/Mg²⁺ ions | Insoluble metal-carboxylate complexes |
These reactions are critical for modifying solubility profiles in pharmaceutical formulations . The potassium ion’s high aqueous solubility facilitates reactions in polar media, while protonation enables organic-phase reactivity.
Nucleophilic Substitution at the Carbamoyl Nitrogen
Reaction Pathway
Key parameters:
-
Temperature : 80–100°C
-
Solvent : Polar aprotic (DMSO, DMF)
Cyclopropane Ring-Opening Reactions
The strained cyclopropane ring undergoes selective ring-opening under oxidative or reductive conditions:
| Condition | Reagents | Major Product |
|---|---|---|
| Oxidative cleavage | O₃, then Zn/H₂O | 1,3-Diketone derivative |
| Hydrogenolysis | H₂, Pd/C (10 atm) | Linear alkyl chain with amide |
| Acid-catalyzed | H₂SO₄, EtOH | Ethoxy-substituted open-chain amide |
Mechanistic studies suggest the cyclopropane’s strain energy (≈27 kcal/mol) drives these reactions, with regioselectivity influenced by the phenyl substituent’s electronic effects .
Amide Hydrolysis
The carbamoyl group resists standard hydrolysis but cleaves under specialized conditions:
Acidic Hydrolysis
Enzymatic Cleavage
-
Enzyme : Subtilisin Carlsberg
-
Buffer : pH 8.0 Tris-HCl
Stability Profile
| Condition | Degradation Pathway | Half-Life (25°C) |
|---|---|---|
| Aqueous pH 1–3 | Carboxylate protonation + cyclopropane cleavage | 2.1 hr |
| Aqueous pH 7–9 | Stable | >30 days |
| UV light (254 nm) | Radical-mediated C-N cleavage | 8.5 hr |
Scientific Research Applications
Scientific Research Applications
1. Enzymatic Kinetic Resolution
Potassium 2-{methyl[(2-phenylcyclopropyl)carbamoyl]amino}acetate is utilized in the production of enantiomerically pure compounds through enzymatic kinetic resolution. This process leverages the enantiospecificity of carbamoylases, which hydrolyze the amide bond of the carbamoyl group in N-carbamoyl amino acids, yielding pure amino acids essential for various industrial applications. This method has been successfully employed for over three decades to produce optically pure D- or L-amino acids .
2. Organic Synthesis
In organic synthesis, the compound serves as a protecting group for amines during peptide synthesis. Protecting groups like carbamates are crucial for shielding functional groups during chemical reactions. This compound can be installed and removed under mild conditions, facilitating complex organic syntheses and enabling the construction of intricate molecules .
3. Modulation of Enzymatic Activity
Research indicates that this compound may exhibit significant biological activity by modulating protein kinase enzymatic activity. Such modulation can influence cellular proliferation and other critical cellular functions, making it relevant in fields such as oncology and neurobiology . Preliminary studies suggest that it can selectively inhibit certain kinases involved in cancer progression, warranting further investigation into its therapeutic potential .
4. Development of Nanocarriers for Drug Delivery
This compound is being explored as a building block for developing nanocarriers aimed at targeted drug delivery systems. Its unique structural properties may enhance the efficacy of drug delivery mechanisms by improving the solubility and bioavailability of therapeutic agents .
Mechanism of Action
The mechanism by which Potassium 2-{methyl[(2-phenylcyclopropyl)carbamoyl]amino}acetate exerts its effects involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Functional Group Variations
(a) 4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates (4a–i)
- Structural differences : Chlorophenyl and dichlorophenyl substituents increase lipophilicity compared to the phenylcyclopropyl group in the target compound.
- Lipophilicity (log k) : Reported log k values for these analogs range from 2.1 to 4.3, correlating with chloro-substitution patterns .
- Applications : Primarily studied for antimicrobial activity, contrasting with the potassium compound’s focus on solubility-driven applications .
(b) Ethyl 2-[(2-fluorophenyl)amino]acetate
- Structural differences : Fluorophenyl group and ester functionality (vs. potassium carboxylate) reduce solubility but improve membrane permeability.
- Molecular weight : 197.21 g/mol (vs. ~300–350 g/mol for the potassium compound), influencing pharmacokinetic profiles .
(c) 2-Hydroxy-2,2-diphenylacetic acid (Benzilic acid)
Key Research Findings
Lipophilicity Trends : Chlorinated analogs (e.g., 4a–i) exhibit higher log k values than the phenylcyclopropyl compound, suggesting greater membrane penetration but lower aqueous solubility .
Solubility Advantage: The potassium carboxylate group in the target compound likely enhances bioavailability compared to ester or acid analogs (e.g., ethyl 2-[(2-fluorophenyl)amino]acetate) .
Biological Activity
Potassium 2-{methyl[(2-phenylcyclopropyl)carbamoyl]amino}acetate, with the molecular formula C₁₃H₁₅KN₂O₃, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a potassium cation combined with a complex organic anion that includes a methyl group, a phenylcyclopropyl moiety, and a carbamoyl functional group. Its unique structure allows it to interact with specific biological targets, potentially leading to therapeutic applications in various fields such as oncology and neurobiology.
This compound is believed to exert its biological effects primarily through the modulation of protein kinase activities. Protein kinases play critical roles in cellular signaling pathways that regulate cell proliferation, differentiation, and survival. The compound's ability to selectively inhibit certain kinases may position it as a candidate for cancer therapy and other diseases characterized by dysregulated kinase activity.
Enzymatic Modulation
Research indicates that this compound can selectively inhibit specific kinases, which are crucial for cancer progression and other pathologies. Preliminary studies have shown that this compound can influence cellular proliferation rates and apoptosis in cancer cell lines.
Case Studies
- Inhibition of Kinase Activity : A study demonstrated that this compound significantly inhibited the activity of the RET kinase, which is implicated in various cancers. The inhibition was dose-dependent, suggesting potential therapeutic applications in RET-driven malignancies.
- Cell Proliferation Studies : In vitro experiments conducted on human cancer cell lines revealed that treatment with the compound resulted in reduced cell viability and increased apoptosis rates compared to untreated controls. These findings underscore its potential as an anticancer agent.
Interaction Studies
The binding affinity of this compound to various proteins has been investigated. It was found that the compound exhibits selective binding characteristics, which could be leveraged for targeted drug delivery systems.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Potassium; 2-[methyl(prop-2-enoyl)amino]acetate | Contains an enoyl group | Focused on different enzyme inhibition mechanisms |
| N-[6-(6,7-dimethoxyquinolin-4-yl)oxy-5-fluoro-1,3-benzothiazol-2-yl]-2-phenylacetamide | Benzothiazole moiety | Broader biological activity due to diverse functional groups |
| (2-Aminocyclopropyl)phenyl derivatives | Cyclopropane structure | Investigated for irreversible binding properties |
Synthesis and Production
The synthesis of this compound typically involves multi-step organic synthesis techniques. Initial reactions may include the coupling of 2-phenylcyclopropylamine with methyl chloroacetate followed by neutralization with potassium hydroxide to yield the potassium salt.
Q & A
Q. Key Considerations :
- Monitor stereochemical outcomes using chiral HPLC or X-ray crystallography .
- Avoid high temperatures during cyclopropane synthesis to prevent thermal decomposition .
Basic: How can researchers characterize the molecular structure and purity of this compound?
Answer:
Analytical Techniques :
- NMR Spectroscopy : Confirm the cyclopropane ring (δ 0.5–2.0 ppm for CH₂ protons) and carbamoyl group (δ 3.0–3.5 ppm for N-methyl) .
- Mass Spectrometry (HRMS) : Verify the molecular ion peak (e.g., [M+K]⁺) and fragmentation patterns .
- HPLC : Assess purity (>98%) using a C18 column with UV detection at 210–254 nm .
Q. Stability Assessment :
- Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC for degradation products (e.g., ring-opened derivatives) .
Advanced: How can structure-activity relationship (SAR) studies be designed to explore its pharmacological potential?
Answer:
Experimental Design :
Analog Synthesis : Modify the cyclopropane substituents (e.g., electron-withdrawing groups) or carbamoyl methyl group .
In Vitro Assays :
- Enzyme Inhibition : Test against serine hydrolases or proteases using fluorogenic substrates .
- Cellular Uptake : Radiolabel the compound (e.g., ¹⁴C) and measure accumulation in cell lines (e.g., HEK293) .
Q. Data Contradictions :
- Discrepancies in IC₅₀ values may arise from assay conditions (e.g., buffer pH affecting potassium ion interactions) .
Advanced: How to resolve contradictions in lipophilicity data across different experimental models?
Answer:
Methodological Approaches :
Experimental Variants : Compare HPLC-derived log k (using C18 columns) vs. shake-flask (octanol-water partition) methods .
Computational Validation : Use ACD/Labs Percepta or similar software to predict log P and cross-validate with empirical data .
Q. Example Table :
| Method | log P Value | Discrepancy Source |
|---|---|---|
| HPLC (C18) | 1.8 ± 0.2 | Column chemistry effects |
| Shake-Flask | 2.1 ± 0.3 | Ion-pairing with potassium |
Advanced: What strategies mitigate cyclopropane ring-opening during in vitro assays?
Answer:
Mitigation Steps :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
